molecular formula C17H16ClN3O4 B2522753 2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide CAS No. 955568-17-9

2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide

Cat. No.: B2522753
CAS No.: 955568-17-9
M. Wt: 361.78
InChI Key: JGVLPOJWRDYKEN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a morpholinyl-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide typically involves multiple steps:

    Chlorination: The addition of a chloro group to the benzamide core.

    Morpholine Substitution: The attachment of a morpholine ring to the nitrophenyl group.

Each step requires specific reagents and conditions. For instance, nitration often uses concentrated nitric acid and sulfuric acid, while chlorination might involve thionyl chloride or phosphorus pentachloride. The morpholine substitution typically requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reaction. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzamide core.

Scientific Research Applications

2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways depend on the context of its use, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
  • 4-chloro-N-(2-morpholin-4-yl-ethyl)-benzamide

Uniqueness

2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, differentiates it from other benzamide derivatives, potentially offering unique reactivity and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-yl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-14-4-2-1-3-13(14)17(22)19-12-5-6-15(16(11-12)21(23)24)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVLPOJWRDYKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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